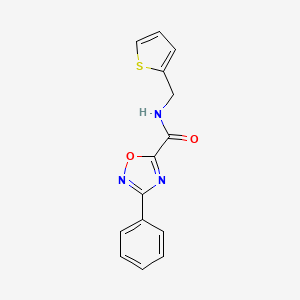
3-phenyl-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-phenyl-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a thienylmethyl group (a thiophene ring attached to a methyl group).
Synthesis Analysis
The synthesis of oxadiazole derivatives generally involves the cyclization of appropriate precursors, such as hydrazides, amidoximes, or α-hydroxyketones . The exact method would depend on the specific substituents present in the desired compound.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the attached phenyl and thienylmethyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in a variety of chemical reactions, often involving the opening of the oxadiazole ring. They can act as ligands in coordination chemistry, and can also undergo reactions such as halogenation, nitration, and alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of oxadiazoles include stability, aromaticity, and the ability to form hydrogen bonds . The presence of the phenyl and thienylmethyl groups would also influence the compound’s properties.Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, some oxadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities . The mechanism of action would involve interactions with specific biological targets, but without more information, it’s difficult to speculate on the mechanism of action of this specific compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(15-9-11-7-4-8-20-11)14-16-12(17-19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMBEIOZTQIOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
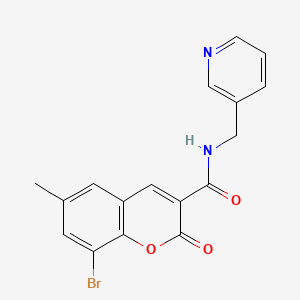
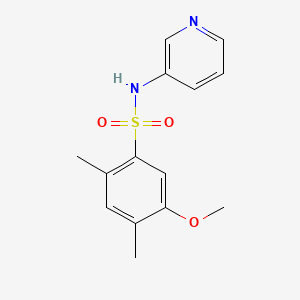
![6-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5478625.png)

![N-(3-pyrazolo[1,5-a]pyridin-7-ylbenzyl)propanamide](/img/structure/B5478646.png)
![N'-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B5478649.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5478651.png)
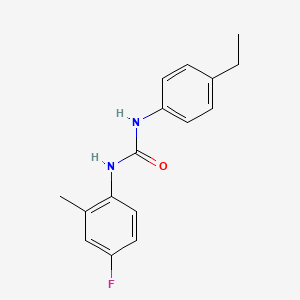
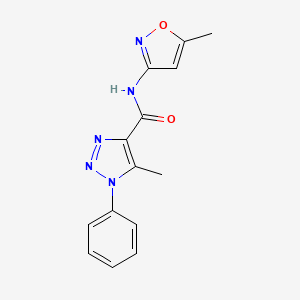
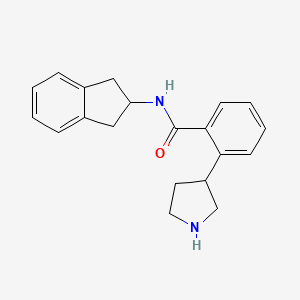
![{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}(2-methoxyphenyl)methanone](/img/structure/B5478666.png)
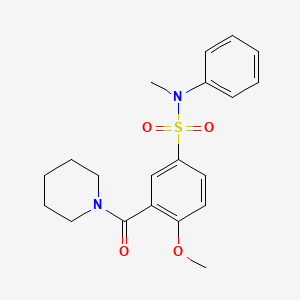
![6-[(2-hydroxyethyl)(methyl)amino]-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide](/img/structure/B5478690.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5478703.png)
